sulfanylidene-lambda~5~-phosphane CAS No. 54006-28-9](/img/structure/B14640061.png)
[(Diphenylphosphanyl)methyl](diphenyl)sulfanylidene-lambda~5~-phosphane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Diphenylphosphanyl)methylsulfanylidene-lambda~5~-phosphane is a chemical compound with the molecular formula C25H22P2S and a molecular weight of 416.463 g/mol . It is known for its unique structure, which includes both phosphanyl and sulfanylidene groups, making it an interesting subject of study in various fields of chemistry.
Méthodes De Préparation
The synthesis of (Diphenylphosphanyl)methylsulfanylidene-lambda~5~-phosphane typically involves the reaction of diphenylphosphine with a suitable sulfanyl reagent under controlled conditions. The reaction conditions often include the use of inert atmospheres, such as nitrogen or argon, to prevent oxidation and other side reactions. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
(Diphenylphosphanyl)methylsulfanylidene-lambda~5~-phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The compound can undergo substitution reactions where the phosphanyl or sulfanylidene groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
(Diphenylphosphanyl)methylsulfanylidene-lambda~5~-phosphane has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the synthesis of various organophosphorus compounds and as a catalyst in certain industrial processes
Mécanisme D'action
The mechanism of action of (Diphenylphosphanyl)methylsulfanylidene-lambda~5~-phosphane involves its interaction with molecular targets such as metal ions and enzymes. The phosphanyl and sulfanylidene groups can coordinate with metal centers, influencing the reactivity and stability of the resulting complexes. These interactions can modulate various biochemical pathways, making the compound a valuable tool in both research and industrial applications .
Comparaison Avec Des Composés Similaires
(Diphenylphosphanyl)methylsulfanylidene-lambda~5~-phosphane can be compared with similar compounds such as dimethylphenylphosphine and other phosphine derivatives. Unlike dimethylphenylphosphine, which has a simpler structure with only one phenyl group, (Diphenylphosphanyl)methylsulfanylidene-lambda~5~-phosphane has a more complex structure with additional functional groups, providing unique reactivity and applications .
Similar compounds include:
- Dimethylphenylphosphine
- Triphenylphosphine
- Diphenylphosphine oxide
These compounds share some structural similarities but differ in their reactivity and applications, highlighting the uniqueness of (Diphenylphosphanyl)methylsulfanylidene-lambda~5~-phosphane .
Propriétés
Numéro CAS |
54006-28-9 |
|---|---|
Formule moléculaire |
C25H22P2S |
Poids moléculaire |
416.5 g/mol |
Nom IUPAC |
diphenylphosphanylmethyl-diphenyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C25H22P2S/c28-27(24-17-9-3-10-18-24,25-19-11-4-12-20-25)21-26(22-13-5-1-6-14-22)23-15-7-2-8-16-23/h1-20H,21H2 |
Clé InChI |
HDCCDFJQHFNZEL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)P(CP(=S)(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


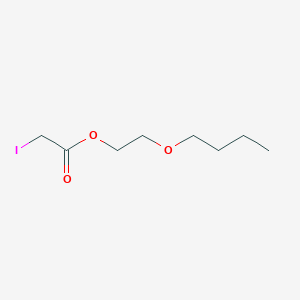
![N',N''-[(Dimethylsilanediyl)bis(oxy)]dibenzenecarboximidamide](/img/structure/B14639997.png)
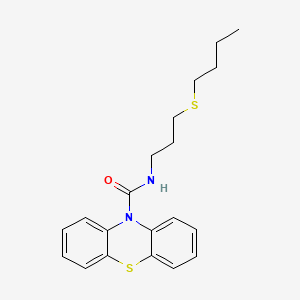

![2-Nitro-4-[(pyrazin-2-yl)sulfanyl]aniline](/img/structure/B14640010.png)
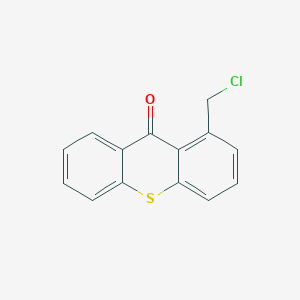
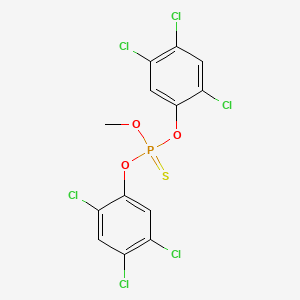
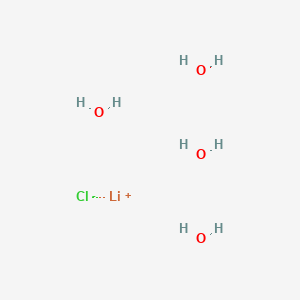
![2-[(E)-(1-Aminoprop-2-en-1-ylidene)amino]propane-1-sulfonic acid](/img/structure/B14640024.png)
![Ethane-1,2-diol;2-ethyl-2-(hydroxymethyl)propane-1,3-diol;hexanedioic acid;1-isocyanato-4-[(4-isocyanato-3-methylphenyl)methyl]-2-methylbenzene](/img/structure/B14640039.png)
![4-[(2-Hydroxyethyl)sulfanyl]benzaldehyde](/img/structure/B14640041.png)
![Silane, trimethyl[(3,3,5-trimethyl-1,5-cyclohexadien-1-yl)oxy]-](/img/structure/B14640044.png)


